Methyl 2-(3,4-dichlorophenoxy)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOZEQCBXBDHME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolism and Biotransformation Pathways of Methyl 2 3,4 Dichlorophenoxy Propanoate
Hydrolytic Conversion to Diclofop (B164953) Acid
The primary and most crucial step in the biotransformation of Methyl 2-(3,4-dichlorophenoxy)propanoate is its hydrolysis to 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid, referred to as diclofop acid. This conversion is a critical activation step, as the acid form is responsible for the herbicidal activity.
Ester Cleavage Mechanisms in Diverse Biological Matrices
The cleavage of the methyl ester bond of diclofop-methyl (B104173) is a rapid process observed across a wide range of biological systems, including plants, animals, and soil microorganisms. This reaction is predominantly enzymatic, facilitated by carboxylesterases.
In plants , both susceptible species like wild oat and resistant species such as wheat rapidly hydrolyze diclofop-methyl to diclofop acid researchgate.netresearchgate.netacs.orgresearchgate.net. This de-esterification is a crucial initial step in the metabolic cascade within the plant tissues researchgate.net. The speed of this conversion is such that very little of the original methyl ester remains in the plant tissues shortly after application researchgate.net.
In soil , the hydrolysis of diclofop-methyl is also a swift process, with reported half-lives ranging from a few hours to approximately 8 days ias.ac.innih.govorst.edunih.gov. This rapid degradation is primarily mediated by microbial activity, as evidenced by the lack of degradation in sterile soil nih.gov. The resulting diclofop acid is the major initial breakdown product found in soil environments ias.ac.inorst.edu.
In animals , in vitro studies have demonstrated the role of liver enzymes in the hydrolysis of diclofop-methyl. Research using human and loach liver microsomes has shown that carboxylesterases, specifically CES 1 in humans, are the main enzymes responsible for this rapid conversion to diclofop acid nih.govnih.gov. This metabolic step is fast, leading to a nearly complete conversion to the acid form following exposure nih.gov.
The following table summarizes the key aspects of ester cleavage in different biological matrices.
| Biological Matrix | Primary Mechanism | Key Enzymes | Rate of Conversion | References |
| Plants (e.g., Wheat, Wild Oat) | Enzymatic Hydrolysis | Carboxylesterases | Rapid | researchgate.netresearchgate.netresearchgate.net |
| Soil | Microbial Degradation | Microbial Esterases | Rapid (t½ < 1 to 8 days) | ias.ac.innih.govorst.edunih.gov |
| Animals (in vitro) | Enzymatic Hydrolysis | Carboxylesterases (e.g., CES 1) | Rapid | nih.govnih.gov |
Influence of Environmental Factors on Hydrolysis Kinetics
The rate of hydrolytic conversion of this compound to diclofop acid in the environment is not constant but is significantly influenced by abiotic factors, most notably pH and temperature.
Soil pH plays a critical role in the persistence of diclofop-methyl. Studies have shown that the hydrolysis of the ester is slower in acidic conditions compared to neutral or alkaline environments ccme.cacdnsciencepub.com. The rate of alkaline hydrolysis can be significant, with an approximate tenfold increase in the rate of degradation for every unit increase in pH usu.eduumass.eduufl.edu. This is a crucial consideration for its environmental fate, as many agricultural soils and water sources have a pH in the neutral to alkaline range usu.edu. A pH of 5.5 has been shown to slow the hydrolysis of the ester form in soil cdnsciencepub.com.
The table below illustrates the general relationship between pH and the rate of hydrolysis.
| pH Condition | Relative Rate of Hydrolysis | Reference |
| Acidic (e.g., pH 5.5) | Slower | cdnsciencepub.com |
| Neutral to Alkaline (pH > 7) | Faster | ccme.causu.eduumass.edu |
Temperature is another key environmental factor that affects the degradation rate of diclofop-methyl. Generally, an increase in temperature leads to a decrease in the persistence of the herbicide in soil ccme.ca. Higher incubation temperatures accelerate the rate of biological and chemical degradation processes. Temperature can also influence the preference for different degradation pathways of related compounds, with certain pathways becoming more favorable at higher temperatures nih.gov. While specific kinetic data for the effect of temperature on diclofop-methyl hydrolysis is not detailed in the provided search results, the general principle of increased reaction rates with increased temperature applies.
Subsequent Metabolic Derivatizations of Diclofop and its Metabolites
Following the initial hydrolysis to diclofop acid, further metabolic transformations occur, which are crucial for the detoxification and eventual elimination of the compound, particularly in resistant plant species.
Hydroxylation Processes on Aromatic Rings
A significant subsequent metabolic pathway for diclofop acid is aryl hydroxylation, which involves the introduction of a hydroxyl group onto one of the aromatic rings researchgate.netresearchgate.net. This detoxification mechanism is particularly prominent in herbicide-resistant plants like wheat researchgate.netresearchgate.net. The hydroxylation primarily occurs on the 2,4-dichlorophenyl ring of the diclofop molecule researchgate.netresearchgate.netresearchgate.net. This reaction is catalyzed by cytochrome P-450 monooxygenases, a diverse family of enzymes involved in the metabolism of a wide range of xenobiotics researchgate.netresearchgate.netuwa.edu.au. The resulting hydroxylated diclofop metabolites are then typically conjugated with sugars, further increasing their water solubility and facilitating their sequestration within the plant cell researchgate.netresearchgate.net.
Conjugation Pathways in Plant Systems
In plant systems, the detoxification of xenobiotics like this compound often involves conjugation, a process that increases the water solubility of the compound and facilitates its sequestration or further metabolism. This typically occurs after initial metabolic changes, such as hydrolysis of the methyl ester to the corresponding acid, dichlorprop (B359615), and subsequent hydroxylation of the aromatic ring.
Glycosyl Ester Formation
Following the initial hydrolysis to its acid form, one of the primary conjugation pathways for dichlorprop in certain plants is the formation of glycosyl esters. In this reaction, the carboxylic acid group of the dichlorprop molecule is linked to a sugar moiety, typically glucose, via an ester bond. This process effectively neutralizes the phytotoxicity of the herbicide. For instance, in wild oat, a susceptible species, dichlorprop has been shown to be conjugated as a neutral glycosyl ester. researchgate.net This transformation is a key part of the plant's metabolic defense mechanism.
Aryl Glycoside Conjugation
Another significant conjugation pathway, particularly in tolerant plant species like wheat, is aryl glycoside conjugation. researchgate.net This pathway involves the hydroxylation of the dichlorophenyl ring of the molecule, followed by the attachment of a sugar to this newly formed hydroxyl group. researchgate.net This results in the formation of an acidic aryl glycoside, a polar and less toxic metabolite. researchgate.net Studies on the related herbicide diclofop-methyl in diploid wheat cell suspensions have identified major metabolites as conjugates of ring-hydroxylated diclofop. researchgate.net After 24 hours of treatment, these conjugated metabolites constituted 70-75% of the total recovered radioactivity, highlighting the importance of this detoxification route. researchgate.net
Mineralization Pathways and Terminal Products (e.g., CO2)
Mineralization represents the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide (CO2), water, and mineral salts. For phenoxy herbicides, this process is primarily mediated by soil microorganisms. nih.govnih.gov Studies using 14C-labeled (R,S)-dichlorprop have demonstrated that the degradation process in soil culminates in the evolution of 14CO2. nih.gov The rate of mineralization often begins with a lag phase, which is then followed by a period of rapid degradation as the microbial populations adapted to using the herbicide as a substrate increase. pjoes.com The expression of specific degradation genes, such as rdpA and sdpA, has been shown to coincide with the active phase of dichlorprop mineralization. nih.gov For example, the expression of these genes starts high, decreases as the parent compound is depleted, and then increases again upon subsequent exposure to the herbicide. nih.gov This confirms that microbial activity is directly linked to the complete breakdown of the molecule to terminal products like CO2. nih.govnih.gov
Microbial Biotransformation Mechanisms
Microorganisms play a crucial role in the environmental fate of this compound, employing a variety of degradation pathways and enzymatic systems to break down this xenobiotic compound.
Bacterial Degradation Pathways and Isolates
Several bacterial species have been identified with the ability to degrade dichlorprop, the active acid form of this compound. These bacteria utilize the herbicide as a source of carbon and energy.
Sphingomonas paucimobilis and related species : While direct studies on S. paucimobilis and dichlorprop-methyl (B166029) are limited, related species within the Sphingomonadaceae family are well-known degraders of phenoxy acid herbicides. Sphingomonas paucimobilis has been shown to degrade the structurally similar herbicide diclofop-methyl, first hydrolyzing it to diclofop acid and then further breaking it down to 4-(2,4-dichlorophenoxy)phenol (B1294805) and 2,4-dichlorophenol. nih.gov The closely related species Sphingomonas herbicidovorans MH can completely degrade both enantiomers of dichlorprop, although it shows a preference for the (S)-enantiomer. nih.gov DNA stable isotope probing has also identified the genus Sphingobium as a key player in the degradation of racemic dichlorprop in soil enrichments. nih.gov
Comamonas acidovorans : A strain designated MC1, isolated from herbicide-contaminated rubble, was identified as Comamonas acidovorans. nih.govdocumentsdelivered.com This bacterium is capable of degrading both enantiomers of dichlorprop. nih.govdocumentsdelivered.com The degradation rate for (RS)-2,4-DP by this strain was measured at 2.7 mmoles/h per gram of dry mass. nih.govdocumentsdelivered.com The degradation process was found to be effective even at high concentrations of the herbicide. nih.gov
The table below summarizes key bacterial isolates involved in the degradation of dichlorprop.
Table 1: Bacterial Isolates Involved in Dichlorprop Degradation| Bacterial Isolate | Degradation Capability | Key Findings | References |
|---|---|---|---|
| Sphingomonas herbicidovorans MH | Degrades both (R)- and (S)-dichlorprop | Preferential degradation of the (S)-enantiomer. | nih.gov |
| Sphingobium sp. | Degrades racemic dichlorprop | Identified as a key degrader in soil via DNA-SIP. | nih.gov |
| Comamonas acidovorans MC1 | Degrades both enantiomers of dichlorprop | Degradation rate of 2.7 mmoles/h g dry mass. Optimum pH around 8. | nih.govdocumentsdelivered.com |
Enzymatic Activities Involved in Microbial Degradation
The microbial degradation of the chiral herbicide dichlorprop is initiated by highly specific enzymes that can distinguish between its two enantiomers. The key enzymes involved are α-ketoglutarate-dependent dioxygenases. asm.orgnih.gov
RdpA : This enzyme, encoded by the rdpA gene, is an (R)-phenoxypropionate/α-ketoglutarate-dioxygenase. researchgate.netresearchgate.net It specifically catalyzes the etherolytic cleavage of the (R)-enantiomer of dichlorprop and the related herbicide mecoprop. asm.orgresearchgate.net The rdpA gene has been identified in bacteria such as Delftia acidovorans MC1 (a synonym for Comamonas acidovorans). asm.orgresearchgate.net
SdpA : The sdpA gene encodes the (S)-phenoxypropionate/α-ketoglutarate-dioxygenase, which shows opposite stereoselectivity to RdpA. asm.orgnih.govresearchgate.net This enzyme is responsible for initiating the degradation of the (S)-enantiomer of dichlorprop. asm.orgresearchgate.net The sdpA gene has been found to be present in natural agricultural soils at levels of approximately 10³ copies per gram of soil. nih.govasm.org Both rdpA and sdpA gene expression is induced in response to the presence of dichlorprop in the soil. nih.govasm.org The initial step catalyzed by both RdpA and SdpA is the cleavage of the ether bond, converting the respective herbicide enantiomer into 2,4-dichlorophenol, which then enters further catabolic pathways. nih.gov
The table below provides an overview of the key enzymes in dichlorprop degradation.
Table 2: Key Enzymes in Microbial Degradation of Dichlorprop| Enzyme | Gene | Target Enantiomer | Function | Bacterial Source (Example) | References |
|---|---|---|---|---|---|
| RdpA | rdpA | (R)-dichlorprop | Catalyzes the initial etherolytic cleavage of the side chain. | Delftia acidovorans MC1 | asm.orgresearchgate.netresearchgate.net |
| SdpA | sdpA | (S)-dichlorprop | Catalyzes the initial etherolytic cleavage of the side chain. | Delftia acidovorans MC1, Sphingomonas herbicidovorans | asm.orgnih.govresearchgate.net |
Anaerobic vs. Aerobic Degradation Dynamics in Soil Microcosms
The degradation of this compound in soil is significantly influenced by the presence or absence of oxygen. Under aerobic conditions, the compound undergoes rapid transformation. nih.govias.ac.inepa.gov The primary initial step is the hydrolysis of the ester bond, converting the parent compound into its corresponding acid, diclofop (2-[4-(2,4-dichlorophenoxy)phenoxy]propionic acid). nih.govias.ac.inorst.edu This acid metabolite is then further degraded. orst.edu Studies have shown that in moist parabrown podzol soil, this compound has a half-life of approximately 8 days. ias.ac.in Within two days, around 90% of the applied herbicide can be metabolized. ias.ac.in The degradation process continues with the formation of an intermediate, 4-(2,4-dichlorophenoxy)phenol, followed by the eventual mineralization of the aromatic ring to carbon dioxide. nih.govias.ac.in
In contrast, under anaerobic conditions, the degradation of this compound is substantially slower and less extensive. nih.govepa.gov While some hydrolysis to the acid form occurs, further breakdown is minimal. nih.gov In one study, only a small degree of degradation was observed, with 4-(2,4-dichlorophenoxy)phenol accounting for at most 3% of the applied radioactivity and no further metabolites, including carbon dioxide, being detected. nih.gov This indicates that microbial metabolism of the compound is significantly inhibited in the absence of oxygen.
| Condition | Primary Initial Step | Degradation Rate | Key Metabolites | Final Products |
|---|---|---|---|---|
| Aerobic | Rapid hydrolysis of ester bond | Fast (t½ ≈ 8-10 days) ias.ac.inorst.edu | Diclofop, 4-(2,4-Dichlorophenoxy)phenol nih.govias.ac.in | Carbon Dioxide, Bound Residues nih.govias.ac.in |
| Anaerobic | Limited hydrolysis | Very Slow / Minimal nih.govepa.gov | Diclofop, minor 4-(2,4-Dichlorophenoxy)phenol nih.gov | Limited further degradation nih.gov |
Metabolism in Aquatic Organisms
In freshwater fish, this compound is subject to metabolic transformation. Research conducted on the freshwater fish Oreochromis niloticus demonstrated that the primary metabolite formed during exposure is diclofop-acid. asianpubs.orgresearchgate.net The bioconcentration of the parent compound was found to be higher in the whole fish than in the muscle tissue. researchgate.netekb.eg During a 28-day exposure period, diclofop-acid was identified as the main biotransformation product, with its concentration ranging from 5% to 8% of the parent this compound concentration. asianpubs.orgresearchgate.net This indicates that, similar to other environmental matrices, hydrolysis of the ester linkage is the key initial metabolic step in fish.
| Organism | Exposure Duration | Primary Metabolite | Metabolite Concentration (% of Parent Compound) |
|---|---|---|---|
| Oreochromis niloticus | 28 days | Diclofop-acid asianpubs.orgresearchgate.net | 5% - 8% asianpubs.orgresearchgate.net |
Freshwater microalgae play a significant role in the metabolism of this compound. Studies involving species such as Chlorella pyrenoidosa, Chlorella vulgaris, and Scenedesmus obliquus show that the compound is readily absorbed into the algal cells. oup.comnih.gov Once inside the cell, it is rapidly hydrolyzed to its primary metabolite, diclofop (DC). oup.comnih.govepa.govresearchgate.net This initial step is then followed by further degradation of diclofop to 4-(2,4-dichlorophenoxy)phenol (DP). oup.comnih.govepa.gov
The degradation kinetics within algal suspensions have been determined, showing that 4-(2,4-dichlorophenoxy)phenol degrades faster than diclofop. oup.comnih.gov The half-life for 4-(2,4-dichlorophenoxy)phenol ranged from 2.47 to 5.80 days, while the half-life for diclofop was between 6.24 and 12.25 days. oup.comnih.gov This metabolic pathway within algae demonstrates a two-step degradation process, from the parent ester to the acid and subsequently to the phenolic derivative. oup.comepa.gov
| Algal Species | Metabolic Process | Metabolites Identified | Metabolite Half-life (t½) |
|---|---|---|---|
| Chlorella pyrenoidosa | Absorption, Hydrolysis, Further Degradation oup.comnih.gov | Diclofop (DC), 4-(2,4-Dichlorophenoxy)phenol (DP) oup.comnih.gov | DC: 6.24-12.25 days, DP: 2.47-5.80 days oup.comnih.gov |
| Chlorella vulgaris | Absorption, Hydrolysis, Further Degradation oup.comnih.gov | Diclofop (DC), 4-(2,4-Dichlorophenoxy)phenol (DP) oup.comnih.gov | DC: 6.24-12.25 days, DP: 2.47-5.80 days oup.comnih.gov |
| Scenedesmus obliquus | Absorption, Hydrolysis, Further Degradation oup.comnih.gov | Diclofop (DC), 4-(2,4-Dichlorophenoxy)phenol (DP) oup.comnih.gov | DC: 6.24-12.25 days, DP: 2.47-5.80 days oup.comnih.gov |
Identification and Characterization of Key Metabolites
Diclofop, also known as diclofop-acid, is the principal and most consistently identified metabolite of this compound across various biological systems and environmental compartments. nih.govias.ac.inorst.edu Its formation occurs through the rapid hydrolysis of the ester bond of the parent compound. nih.govias.ac.in This biotransformation is observed in soil microorganisms, plants, freshwater fish, and algae. ias.ac.inorst.eduasianpubs.orgepa.gov In soil, the conversion to diclofop is very rapid, with the concentration of the acid increasing to approximately 70% within one day of application under aerobic conditions. ias.ac.in Similarly, in aquatic systems, algae and fish readily metabolize the parent ester to this acid form. asianpubs.orgresearchgate.netoup.com Diclofop itself exhibits herbicidal activity and is subject to further, albeit slower, degradation in the environment. ias.ac.infao.org
4-(2,4-Dichlorophenoxy)phenol is a secondary metabolite resulting from the further degradation of diclofop. nih.govias.ac.in It is formed through processes that involve the cleavage of the ether linkage and decarboxylation of the propionic acid side chain of diclofop. nih.gov This metabolite has been identified in both soil and algal degradation studies. nih.govias.ac.inoup.comepa.gov In soil, its concentration typically increases in the initial days following the application of this compound and then declines as it is further broken down. ias.ac.in In algal cultures, 4-(2,4-dichlorophenoxy)phenol is the subsequent degradation product after the initial hydrolysis to diclofop. oup.comnih.govepa.gov
4-(2,4-Dichlorophenoxy)phenetole (B14625666) and Dehydrophenetole Derivatives
The biotransformation of this compound can lead to the formation of phenetole (B1680304) and dehydrophenetole derivatives. These metabolites are of particular interest as they represent a modification of the core structure of the parent compound beyond simple hydrolysis.
In studies conducted under isothermal steady-state conditions in a meso-scale aquifer model, the formation of 4-(2,4-dichlorophenoxy)dehydrophenetole was observed to be preferential over the analogous 4-(2,4-dichlorophenoxy)phenetole and 4-(2,4-dichlorophenoxy)-phenol. iwaponline.com This suggests a specific metabolic pathway that favors the elimination of a hydrogen atom. Small amounts of 4-(2,4-dichlorophenoxy)phenetole have also been identified in soil degradation studies. cdnsciencepub.com
A proposed mechanism for the formation of these derivatives involves a common intermediate. iwaponline.com The transformation to 4-(2,4-dichlorophenoxy)phenetole may occur via hydrogen atom abstraction, while the formation of 4-(2,4-dichlorophenoxy)dehydrophenetole could proceed through hydrogen atom elimination. iwaponline.com It is noteworthy that 4-(2,4-dichlorophenoxy)dehydrophenetole is resistant to further transformation, unlike its phenetole counterpart. iwaponline.com
Table 1: Key Phenetole and Dehydrophenetole Metabolites of this compound
| Metabolite Name | Formation Pathway | Observational Context |
| 4-(2,4-dichlorophenoxy)phenetole | Hydrogen atom abstraction from a common intermediate iwaponline.com | Identified in small amounts in soil cdnsciencepub.com |
| 4-(2,4-dichlorophenoxy)dehydrophenetole | Preferential formation via hydrogen atom elimination from a common intermediate iwaponline.com | Observed in a large-scale physical aquifer model iwaponline.com |
| 4-(2,4-dichlorophenoxy)phenol | Precursor in the degradation pathway orst.edunih.gov | Detected in soil and algal cultures orst.edunih.gov |
Ring-Hydroxylated Diclofop Isomers
A significant metabolic pathway for this compound involves the hydroxylation of one of its aromatic rings. This process, primarily occurring on the 2,4-dichlorophenyl ring, is a common detoxification mechanism observed in various organisms. researchgate.netresearchgate.netresearchgate.net
In cell suspensions of diploid wheat, a major metabolite identified was diclofop hydroxylated at an undetermined position on the 2,4-dichlorophenyl ring, referred to as ring-OH diclofop. researchgate.net This aryl hydroxylation is likely mediated by cytochrome P450 enzymes. researchgate.net Following hydroxylation, these metabolites can undergo further conjugation reactions, forming glycosides. researchgate.net
The formation of these hydroxylated isomers represents a critical step in the detoxification and subsequent excretion of the compound. The introduction of a hydroxyl group increases the polarity of the molecule, facilitating its conjugation and removal from the biological system.
Table 2: Ring-Hydroxylated Metabolites of this compound
| Metabolite Class | Specific Metabolite | Site of Hydroxylation | Subsequent Reactions |
| Ring-Hydroxylated Diclofop | Ring-OH diclofop researchgate.net | Undetermined position on the 2,4-dichlorophenyl ring researchgate.net | Conjugation to form glycosides researchgate.net |
Chlorinated Benzoic Acid Metabolites
The metabolism of this compound can also lead to the formation of chlorinated benzoic acid metabolites. iwaponline.com This pathway signifies a more extensive breakdown of the parent molecule, involving the cleavage of the ether linkage.
Research conducted in a large-scale aquifer model has identified the formation of these chlorinated metabolites. iwaponline.com The appearance of these compounds is thought to be linked to the presence of ubiquitous contaminants, such as phthalate (B1215562) esters, in the soil, which may influence the metabolic process. iwaponline.com While the exact mechanism of their formation is not fully elucidated, it represents a significant degradation step.
Table 3: Chlorinated Benzoic Acid Metabolites Identified in Diclofop-Methyl Biotransformation
| Metabolite Class | Formation Context | Influencing Factors |
| Chlorinated Metabolites of Benzoic Acid | Observed in a large-scale physical aquifer model iwaponline.com | Presence of soil contaminants like phthalate esters iwaponline.com |
Other Unidentified and Trace Metabolites
In soil degradation studies, traces of other non-identified compounds have been detected alongside the primary metabolites. cdnsciencepub.com Similarly, research using a large-scale aquifer model noted the presence of several non-identified metabolites in soil samples, highlighting the complexity of the degradation process in environmental systems. iwaponline.com The characterization of these minor products is often challenging due to their low concentrations and the complexity of the environmental matrix.
Table 4: Overview of Unidentified and Trace Metabolites of this compound
| Observation Context | Description | Significance |
| Soil degradation studies cdnsciencepub.com | Traces of non-identified compounds | Indicates the presence of minor metabolic pathways. |
| Large-scale aquifer model iwaponline.com | Several non-identified metabolites | Suggests complex degradation processes in environmental settings. |
Environmental Fate and Transport Dynamics of Methyl 2 3,4 Dichlorophenoxy Propanoate
Persistence and Degradation Kinetics in Environmental Compartments
The persistence of Methyl 2-(3,4-dichlorophenoxy)propanoate in the environment is a critical factor in determining its potential for long-term impact. The compound undergoes degradation through various biotic and abiotic processes, with its half-life varying significantly across different environmental matrices.
In terrestrial environments, this compound is known to degrade relatively quickly. The parent ester rapidly breaks down into its major metabolite, clodinafop (B133158) acid. researchgate.net The dissipation of both the parent compound and its metabolite follows first-order kinetics. researchgate.net
Several studies have investigated the half-life of this compound in soil, revealing a range of values influenced by factors such as soil type, microbial activity, and agricultural practices. For instance, the half-life of the parent compound, clodinafop-propargyl (B133425), has been reported to be between 0.5 to 1.5 days under aerobic soil metabolism conditions. epa.gov Another study found the half-lives of clodinafop-propargyl in soil to range from 2.35 to 11.20 days. nih.gov The primary metabolite, clodinafop acid, tends to be more persistent, with a reported half-life of 33.6 days under aerobic conditions. epa.gov However, other research has shown a much shorter half-life for clodinafop acid in soil, varying from 1.89 to 3.01 days. researchgate.net
Conservation agriculture practices, such as continuous zero tillage and surface residue retention, have been shown to increase the dissipation of clodinafop-propargyl compared to conventional tillage. tandfonline.com
Table 1: Soil Half-life Data for this compound and its Metabolite
| Compound | Half-life (days) | Conditions | Source |
|---|---|---|---|
| This compound (parent) | 0.5 - 1.5 | Aerobic soil metabolism | epa.gov |
| This compound (parent) | 2.35 - 11.20 | Wheat field soil | nih.gov |
| Clodinafop acid (metabolite) | 33.6 | Aerobic soil metabolism | epa.gov |
| Clodinafop acid (metabolite) | 7.04 - 11.22 | Wheat field soil | nih.gov |
| Clodinafop acid (metabolite) | 1.89 - 3.01 | Wheat field soil | researchgate.net |
In aquatic environments, the persistence of this compound is significantly influenced by pH. The compound is relatively stable in acidic conditions but hydrolyzes more rapidly in neutral to alkaline waters. epa.govnih.gov The hydrolysis half-life has been reported as 184 days at pH 5, 2.7 days at pH 7, and 2.2 hours at pH 9. epa.gov The primary degradation product in aquatic systems is clodinafop acid.
Photolysis in water is not considered a significant degradation pathway for the parent compound. epa.gov However, its acid metabolite can undergo minute photolysis. epa.gov Under anaerobic aquatic conditions, the parent compound is significantly more persistent, with a reported half-life of 513 days. epa.gov
Table 2: Hydrolysis Half-life of this compound in Water
| pH | Half-life | Source |
|---|---|---|
| 5 | 184 days | epa.gov |
| 7 | 2.7 days | epa.gov |
| 9 | 2.2 hours | epa.gov |
Adsorption and Desorption Processes in Soil Systems
The movement and bioavailability of this compound in soil are largely controlled by adsorption and desorption processes. These processes are influenced by the compound's chemical properties and the physicochemical characteristics of the soil.
The adsorption of phenoxyalkanoic acid herbicides, a class to which this compound belongs, is influenced by both the properties of the herbicide and the soil. For related compounds, it has been shown that at low soil pH, hydrophobic interactions can occur between the aromatic structure of the herbicide and soil organic carbon. researchgate.net
For a similar compound, 2-(2,4-dichloro-3-methylphenoxy)propanoic acid (DMPA), the predominant mechanism of adsorption on an Andosol was identified as a ligand-exchange reaction. nih.gov This involves the replacement of an active surface hydroxyl group on aluminum and/or iron by the carboxylic group of the acid. nih.gov Hydrophobic interactions with soil organic matter also contribute to the adsorption process, particularly at lower pH values. nih.gov
Soil organic matter (SOM) and pH are critical factors governing the adsorption of this compound. Generally, the adsorption of similar phenoxyacetic acid herbicides is positively correlated with the soil's organic matter and clay content. researchgate.net The parent compound, clodinafop-propargyl, is considered to have low mobility in soil due to strong adsorption, particularly in soils with high organic content. The soil organic carbon partition coefficient (Koc), a measure of a chemical's tendency to adsorb to soil organic carbon, is estimated to be 2,000 for clodinafop-propargyl, indicating strong adsorption. nih.gov
Soil pH also plays a significant role. For ionizable organic compounds like phenoxyacetic acids, adsorption tends to be greater in acidic soils compared to alkaline soils. nih.govresearchgate.net This is because at lower pH, the carboxylic acid group is less dissociated, making the molecule less polar and more prone to adsorption through hydrophobic interactions. researchgate.net Studies on the related herbicide 2,4-D have shown a negative correlation between soil pH and adsorption. researchgate.net
The leaching potential of this compound is closely tied to its adsorption characteristics and persistence. The parent compound is generally considered to have low mobility, ranging from mobile in low organic soil to immobile in high organic soil. epa.gov This low mobility is confirmed by leaching tests where the unchanged ester was found only in trace amounts in the surface layer of some soils.
In contrast, its primary metabolite, clodinafop acid, is highly mobile in soils with low to moderate organic matter content. epa.gov Significant amounts of the acid metabolite have been observed to leach through some soil types. However, the mobility of the metabolite is greatly reduced when the parent compound has aged on the soil for a period before leaching begins. In field dissipation studies, the metabolite was found to persist for less than 5 days in the top 10 cm of soil. epa.gov Upward movement of clodinafop-propargyl towards the soil surface has also been observed, potentially due to the upward flow of water in the soil, a phenomenon known as the "wick effect".
Volatilization Characteristics and Environmental Release Pathways
The movement of a pesticide from a treated surface into the atmosphere is a significant process influencing its environmental distribution. This process is governed by the compound's physicochemical properties and various environmental factors.
Volatilization Characteristics
Volatilization is the process by which a substance evaporates. For pesticides, this is a key pathway for their disappearance from the application site rivm.nl. The tendency of a pesticide to volatilize is primarily influenced by its vapor pressure, but also by factors such as soil adsorption, temperature, soil moisture content, and air movement rivm.nl.
For the related compound, dichlorprop (B359615), the parent acid of dichlorprop-methyl (B166029), the vapor pressure is reported to be extremely low, which suggests a low tendency to volatilize under normal environmental conditions nih.gov. The herbicidally active form, Dichlorprop-P, is also not expected to volatilize significantly canada.ca. However, the ester form, dichlorprop-methyl, is likely to have different volatilization characteristics. Factors that can increase volatilization from soil include moist soil surfaces, with the highest losses occurring around solar noon or in the early afternoon rivm.nl. Conversely, if the soil surface layer becomes dry, volatilization is dramatically reduced rivm.nl.
Interactive Data Table: Physicochemical Properties of Dichlorprop-methyl Relevant to Volatilization
| Property | Value | Interpretation |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | Provides the elemental composition of the molecule nist.govherts.ac.uk. |
| Molecular Weight | 249.09 g/mol | The mass of one mole of the substance nist.govherts.ac.uk. |
| Physical State | White solid | The appearance of the compound at room temperature nacchemical.com. |
| Water Solubility | 350 mg/L at 20°C (for dichlorprop) | Indicates its ability to dissolve in water, which can influence leaching and runoff potential nih.gov. |
| Vapor Pressure | 8 x 10⁻⁸ mmHg (for dichlorprop) | Suggests a very low tendency to volatilize from dry surfaces nih.gov. |
Environmental Release Pathways
The primary pathway for the release of Methyl 2-(2,4-dichlorophenoxy)propanoate into the environment is through its application as a selective, systemic herbicide used to control broad-leaf weeds herts.ac.ukresearchgate.net. The main release pathways include:
Direct Application: Use in agricultural settings on croplands and non-agricultural areas nih.gov.
Spray Drift: During application, fine droplets can be carried by wind away from the target area, contaminating adjacent land and water bodies canada.ca.
Runoff: The compound can be transported from treated fields into surface water bodies like streams and rivers, particularly if rainfall occurs shortly after application canada.ca.
Leaching: Due to its potential to move through the soil, dichlorprop-P has the potential to leach into groundwater, which can eventually discharge into surface water canada.ca.
Transformation in Aquifer Environments
Once a pesticide enters an aquifer, its persistence and fate are determined by various transformation processes, primarily biodegradation. Aquifer environments are often characterized by low oxygen (anoxic) or oxygen-free (anaerobic) conditions, which significantly affects microbial activity and degradation pathways.
Research on the chiral herbicide mecoprop, another closely related phenoxypropionic acid, has shown that enantioselective microbial degradation occurs in polluted aquifers dss.go.th. In a study of a landfill leachate-contaminated aquifer, a significant excess of the (R)-enantiomer of mecoprop was observed in the groundwater, indicating that microorganisms preferentially degraded the (S)-enantiomer dss.go.th. This enantioselective degradation provides strong evidence of in-situ biodegradation within the aquifer dss.go.th.
For dichlorprop-methyl, the primary transformation process in soil and likely in aquatic sediment is the rapid hydrolysis of the ester bond to form its corresponding acid, dichlorprop ias.ac.in. This is followed by further degradation. In soil, the degradation of dichlorprop-methyl was rapid, with approximately 90% of the applied amount being metabolized within two days ias.ac.in. The major breakdown product was the acid form, diclofop (B164953) (in the context of that study), which peaked in concentration within a day and then gradually decreased ias.ac.in.
Microbial degradation is the key process for the transformation of phenoxyalkanoic acid herbicides nih.gov. The degradation typically starts with the cleavage of the side chain to produce the corresponding phenol, in this case, 2,4-dichlorophenol nih.gov. Several bacterial strains have been identified that can degrade dichlorprop, including species of Sphingobium, Delftia, and Alcaligenes nih.gov. These microorganisms possess specific enzymes, such as RdpA and SdpA, that catalyze the enantiospecific transformation of the (R)- and (S)-enantiomers of dichlorprop to 2,4-dichlorophenol and pyruvate nih.gov.
Interactive Data Table: Transformation Processes of Dichlorprop-methyl in Aquifer-like Environments
| Process | Description | Key Findings |
| Hydrolysis | The chemical breakdown of the ester bond in the presence of water. | Dichlorprop-methyl is rapidly hydrolyzed to its parent acid, dichlorprop ias.ac.in. |
| Biodegradation | Transformation of the compound by microorganisms. | This is the main route of transformation in soil and aquatic systems canada.ca. The degradation is enantioselective, with different enantiomers being degraded at different rates dss.go.thnih.gov. |
| Metabolites | Intermediate products of the degradation process. | The primary metabolite is dichlorprop (the acid form). Further degradation leads to the formation of 2,4-dichlorophenol nih.gov. |
Mechanisms of Action and Biochemical Interactions in Plants
Pro-herbicidal Nature and Activation to the Active Form (Diclofop)
Methyl 2-(3,4-dichlorophenoxy)propanoate, commonly known as diclofop-methyl (B104173), functions as a pro-herbicide jindunchemistry.com. It is applied in its ester form, which is readily absorbed by the plant, primarily through the leaves, although some root absorption can occur if the soil is moist weedcontrolproduct.com. Once inside the plant, diclofop-methyl is not herbicidally active itself but requires metabolic activation to exert its phytotoxic effects researchgate.net.
The activation process involves the rapid hydrolysis of the methyl ester bond ias.ac.in. This chemical transformation converts diclofop-methyl into its corresponding carboxylic acid, 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid, known as diclofop (B164953) jindunchemistry.comweedcontrolproduct.comias.ac.in. This de-esterification is a critical step, as diclofop acid is the biologically active form of the herbicide that interacts with the target site within the plant cell jindunchemistry.comresearchgate.net. The conversion from the inactive ester to the active acid can be swift, with up to 85% of the applied diclofop-methyl being hydrolyzed within 24 hours of application ccme.ca. Studies have shown that while the ester form has little to no effect on the target enzyme in isolated systems, the acid form is a potent inhibitor researchgate.net.
Inhibition of Acetyl-CoA Carboxylase (ACCase) Activity
The primary mode of action for diclofop is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) jindunchemistry.comherts.ac.ukdergipark.org.tr. ACCase is a critical enzyme in plant metabolism, catalyzing the first committed and rate-limiting step in the biosynthesis of fatty acids tandfonline.comfrontiersin.orgnih.gov. This reaction involves the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA tandfonline.comnih.gov.
Diclofop, along with other aryloxyphenoxypropionate ('FOP') herbicides, targets the carboxyltransferase (CT) domain of the ACCase enzyme nih.govscielo.brresearchgate.net. By binding to this site, the herbicide competitively inhibits the enzyme's function, preventing the transfer of the carboxyl group to acetyl-CoA scielo.brscielo.br. This inhibition is highly specific to the plastidic, homomeric form of ACCase found in most grass species (Poaceae), which explains the herbicide's selectivity for controlling grassy weeds scielo.brunl.edu. Dicotyledonous plants are generally tolerant because their ACCase enzyme has a different structure that does not bind the herbicide effectively unl.edu.
| Enzyme Inhibition Data for Diclofop on ACCase from Lolium multiflorum | |
| Biotype | Inhibition Constant (Ki) |
| Susceptible | 0.08 µM (slope), 0.44 µM (intercept) |
| Resistant | 6.5 µM (apparent) |
| Data sourced from studies on ACCase inhibition, demonstrating the significant difference in binding affinity between susceptible and resistant biotypes. nih.gov |
The inhibition of ACCase activity by diclofop directly leads to a severe disruption of de novo fatty acid biosynthesis herts.ac.ukguidechem.com. By blocking the production of malonyl-CoA, the essential building block for fatty acid chains, the entire pathway is halted tandfonline.comaocs.org. Fatty acid synthesis is a fundamental process that occurs predominantly within the plastids of plant cells, and it is vital for producing the acyl chains required for numerous cellular components tandfonline.comoup.com. The inability to synthesize fatty acids prevents the plant from producing essential molecules required for creating new cells and maintaining existing ones, a particularly critical failure in rapidly growing tissues unl.eduaocs.org.
Fatty acids are the fundamental precursors for all classes of lipids, which are primary structural components of cellular membranes nih.govbayer.com.au. The cessation of fatty acid synthesis directly prevents the formation of new lipids herts.ac.ukbayer.com.au. This blockage is especially detrimental to the integrity and function of cellular membranes, including the plasma membrane and the membranes of organelles like chloroplasts and mitochondria weedcontrolproduct.commdpi.com. Without a continuous supply of new lipids for membrane growth, repair, and maintenance, membrane-dependent processes fail. This leads to a loss of membrane integrity, causing leakage of cellular contents, disruption of electrochemical gradients, and ultimately, cell death bayer.com.aumdpi.com.
Effects on Plant Meristematic Tissues and Growth Regulation
The phytotoxic effects resulting from the inhibition of lipid biosynthesis are most pronounced in the meristematic tissues of the plant weedcontrolproduct.comccme.ca. These regions, such as the root tips and shoot apical meristems, are sites of active cell division and elongation, and thus have a high demand for the synthesis of new membranes and other cellular components ccme.caresearchgate.net. By cutting off the supply of fatty acids, diclofop effectively starves these growing points of the materials needed for new cell production, leading to a rapid cessation of plant growth bayer.com.auresearchgate.net.
In susceptible grass species, diclofop-methyl causes a marked inhibition of root growth researchgate.netresearchgate.net. Studies have demonstrated that exposure to micromolar concentrations of the herbicide can completely inhibit root elongation cambridge.orgresearchgate.net. This effect is linked to a reduction in the mitotic index—the rate of cell division—in the adventitious root tips ccme.cacambridge.org. Histological examinations of affected root tips reveal severe damage, particularly to the developing central cylinder tissues near the root apex cambridge.org. Over time, this leads to widespread disruption of cortical and epidermal cells, culminating in the complete necrosis (death) and obliteration of the entire root tip cambridge.org.
| Effect of Diclofop-methyl on Root Elongation in Susceptible Grasses | ||
| Species | Concentration | Observed Effect |
| Wild Oat (Avena fatua) | 0.15 µM | Significant inhibition of root elongation after 24 hours. cambridge.org |
| Wild Oat (Avena fatua) | 0.30 µM | Severe damage to central cylinder tissues in root apex. cambridge.org |
| Oat (Avena sativa) | 0.20 µM | Complete inhibition of root growth after 96 hours. researchgate.netnih.gov |
| Maize (Zea mays) | 0.80 µM | Dramatic reduction in root growth. researchgate.netnih.gov |
| Data compiled from research on the impact of diclofop-methyl on the root systems of susceptible plants. |
The shoot apical meristem is another primary target of diclofop's inhibitory action researchgate.net. The active form, diclofop, is translocated within the plant to these meristematic regions weedcontrolproduct.combayer.com.au. The proximity of the herbicide to the apical and meristematic sites is a key factor in determining the extent of shoot growth inhibition ccme.ca. The blockage of fatty acid synthesis prevents the development of new leaves and the elongation of stems researchgate.netresearchgate.net. In susceptible plants like wild oat, inhibition of the second leaf's growth can be observed within two days of treatment, followed by symptoms such as chlorosis (yellowing) and eventually necrosis of the growing points researchgate.net.
Modulation of Cellular Physiological Processes
Influence on Membrane Potential Regulation in Plant Cells
The chemical compound this compound, and more significantly its primary metabolite, diclofop, exert a rapid and pronounced influence on the membrane potential of plant cells. nih.govresearchgate.net This interaction is a critical early event in its herbicidal mechanism. nih.govresearchgate.net
Electrophysiological studies on coleoptiles of susceptible species like oat (Avena sativa) have shown that while the ester form, diclofop-methyl, causes a slow depolarization of the cell membrane's electrical potential (EM), its acid metabolite, diclofop, acts much more rapidly. nih.govresearchgate.net At a concentration of 100 micromolar, diclofop can abolish the electrogenic component of the membrane potential in oat and wheat coleoptiles within minutes. nih.govresearchgate.net This effect is not due to a general increase in membrane permeability but is specifically caused by an increased permeability to protons. nih.govresearchgate.net Evidence strongly suggests that diclofop acts as a proton ionophore, a substance that shuttles protons across the cell's plasma membrane, thereby disrupting the proton gradient essential for cellular energy and transport processes. nih.govresearchgate.netnih.gov
The sensitivity to this depolarization effect varies between plant species and even between different biotypes of the same species. For instance, the concentrations of diclofop required to cause a half-maximal depolarization are lower in the susceptible oat (10 to 20 micromolar) compared to the more tolerant wheat (20 to 30 micromolar). nih.govresearchgate.net Studies on herbicide-resistant and susceptible biotypes of annual ryegrass (Lolium rigidum) further highlight these differences. While the acid metabolite diclofop depolarized membrane potentials in both resistant and susceptible biotypes, repolarization of the membrane potential after the removal of the compound only occurred in the resistant biotype. oup.com The susceptible biotype required an external source of Indole-3-acetic acid (IAA) to achieve partial repolarization, indicating a compromised ability to re-establish the necessary electrogenic potential. oup.com
This rapid disruption of the membrane potential is considered a primary candidate for the initial herbicidal action of these compounds. nih.govresearchgate.net
Table 1: Effect of Diclofop (Metabolite) on Plant Cell Membrane Potential
| Plant Species | Tissue | Observation | Reference |
|---|---|---|---|
| Oat (Avena sativa) | Coleoptile | Rapid depolarization of membrane potential; half-maximal effect at 10-20 µM. | nih.gov |
| Wheat (Triticum aestivum) | Coleoptile | Rapid depolarization of membrane potential; half-maximal effect at 20-30 µM. | nih.gov |
| Annual Ryegrass (Lolium rigidum) (Susceptible Biotype) | Root Tip | Depolarization of membrane potential; required exogenous IAA for partial repolarization. | oup.com |
| Annual Ryegrass (Lolium rigidum) (Resistant Biotype) | Root Tip | Depolarization of membrane potential; intrinsic ability to repolarize after removal of diclofop. | oup.com |
Interactions with Auxin-Mediated Cell Responses (e.g., IAA)
The physiological effects of this compound and its metabolites are intertwined with auxin-mediated cellular pathways. oup.com Auxins, with Indole-3-acetic acid (IAA) being the most prominent, are a class of plant hormones that regulate numerous aspects of plant growth and development. lsuagcenter.com Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), mimic the action of natural auxins and are used as herbicides. lsuagcenter.commt.gov
A significant interaction has been observed between diclofop-methyl and auxin responses in susceptible plants. Research on annual ryegrass demonstrated that the phytotoxic effects of diclofop-methyl could be completely reversed by the simultaneous application of the synthetic auxin 2,4-D. oup.com This suggests an antagonistic relationship where the synthetic auxin counteracts the herbicidal action.
Furthermore, the compound's impact on membrane potential is linked to auxin-dependent recovery mechanisms. In susceptible ryegrass biotypes, once the cell membrane was depolarized by the active metabolite diclofop, it could not naturally repolarize. oup.com However, the application of exogenous IAA could induce partial repolarization of the membrane. oup.com This finding indicates that the herbicide impairs the plant's natural ability to maintain or restore membrane potential, a process that is at least partially dependent on auxin-mediated responses. oup.com In contrast, resistant biotypes were able to re-establish the membrane potential without the need for external IAA, suggesting their resistance mechanism may involve a more robust or alternative recovery pathway that is not as easily disrupted. oup.com
These interactions highlight that the compound's mechanism of action is not isolated to membrane disruption but also involves a significant interference with the hormonal regulation of fundamental cellular processes, particularly those governed by auxins. oup.com
Table 2: Interactions with Auxin-Mediated Responses in Lolium rigidum
| Biotype | Treatment | Observed Effect | Reference |
|---|---|---|---|
| Susceptible | Diclofop-methyl + 2,4-D | Complete reversal of phytotoxic action. | oup.com |
| Susceptible | Diclofop followed by removal and addition of IAA | Partial repolarization of cell membrane potential. | oup.com |
| Resistant | Diclofop followed by removal | Intrinsic ability to repolarize cell membrane potential without exogenous IAA. | oup.com |
Advanced Analytical Methodologies for Research and Monitoring
Extraction and Sample Preparation Techniques for Complex Matrices
The initial and most critical step in the analysis of Methyl 2-(3,4-dichlorophenoxy)propanoate from complex environmental and biological samples is the extraction and preparation of the sample. The primary goal is to efficiently isolate the target analyte from the matrix while minimizing the co-extraction of interfering compounds. The choice of technique depends on the nature of the sample matrix, the physicochemical properties of the analyte, and the subsequent analytical method to be used.
Solvent Extraction (e.g., Acetonitrile (B52724), Diethyl Ether, Methanol)
Solvent extraction is a widely used technique for the isolation of phenoxyalkanoic acid herbicides and their esters from solid and liquid matrices. The selection of an appropriate solvent is crucial and is based on the polarity and solubility of the target analyte.
Acetonitrile has proven effective for the extraction of herbicide residues from various matrices, including soil and food crops. For instance, a 10% aqueous acetonitrile solution has been successfully used to recover a range of neutral herbicides from prairie soils. For acidic herbicides, such as the parent acid of this compound, a 30% aqueous acetonitrile solution containing 1% acetic acid has been shown to provide reproducible recoveries. scispace.com In the analysis of phenoxy acid herbicides in soybeans, acetonitrile mixed with a dilute hydrochloric acid solution was used for extraction. researchgate.net
Diethyl ether is another common solvent for the extraction of chlorophenoxy acid herbicides. In established methods like EPA Method 8150, ethyl ether is used to extract these compounds from acidified water samples. sielc.com This is followed by hydrolysis and derivatization steps before analysis.
Methanol (B129727) is frequently employed, often in combination with other solvents or modifiers, for the extraction of polar herbicides. Microwave-assisted solvent extraction (MASE) using an aqueous methanolic mixture has been developed for the determination of phenoxyalkanoic acid herbicides and their conversion products in soil. cdc.gov Soxhlet extraction with methanol has also been utilized, although it can be a slower process. sielc.com
The following table summarizes typical recovery rates for phenoxyalkanoic acid herbicides using different solvent extraction methods.
| Analyte Class | Matrix | Extraction Solvent/Method | Average Recovery (%) |
| Acidic Herbicides | Soil | 30% aqueous acetonitrile with 1% acetic acid | Reproducible recoveries |
| Phenoxy Acid Herbicides | Soybean | Acetonitrile/50 mM HCl | >70% |
| Phenoxyalkanoic Acids | Soil | Aqueous methanolic mixture (MASE) | >80% for fresh residues |
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE) is a popular and efficient technique for the cleanup and concentration of analytes from liquid samples. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. For acidic herbicides, C18 (octadecyl) and polymeric sorbents are commonly used. The pH of the sample is a critical parameter, and acidification to a pH below 2 is often necessary to ensure the retention of the acidic analytes on the sorbent. obrnutafaza.hrbohrium.com For example, a method for determining phenoxyacid herbicides in water utilized C18 SPE cartridges with recoveries ranging from 85.1% to 108.6% for various compounds. researchgate.net
Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of acidic herbicides from water, the sample is first acidified to suppress the ionization of the carboxylic acid group, making it more soluble in organic solvents like diethyl ether or methylene (B1212753) chloride.
The table below presents a comparison of recovery data for SPE and LLE of phenoxyalkanoic acid herbicides from water samples.
| Extraction Method | Sorbent/Solvent | Analyte | Matrix | Average Recovery (%) |
| SPE | C18 | 2,4-D | Water | 96.6 |
| SPE | C18 | Dichlorprop (B359615) | Water | 93.6 |
| SPE | Polymeric | Mecoprop | Groundwater | 71-118 |
| LLE | Diethyl Ether | 2,4-D | Water | ~100 |
Derivatization Strategies for Enhanced Detection (e.g., Diazomethane (B1218177), Pentafluorobenzylbromide)
For analysis by gas chromatography (GC), the polarity and low volatility of the parent acid of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable ester. This compound itself is an ester and may not require further derivatization for GC analysis, but its parent acid, 2-(3,4-dichlorophenoxy)propanoic acid, does.
Diazomethane is a classic and highly efficient reagent for the methylation of carboxylic acids. It reacts rapidly and quantitatively to form methyl esters. obrnutafaza.hr However, diazomethane is highly toxic and explosive, requiring special handling precautions.
Pentafluorobenzyl bromide (PFBBr) is a versatile derivatizing agent that reacts with carboxylic acids to form pentafluorobenzyl (PFB) esters. researchgate.net These derivatives are highly responsive to electron capture detectors (ECD), providing excellent sensitivity for trace-level analysis. The derivatization is typically carried out under basic conditions.
Other derivatizing agents include trimethylsilyldiazomethane , which is a safer alternative to diazomethane, and various alcohols in the presence of an acid catalyst, such as boron trifluoride in methanol. epa.govfda.gov
Chromatographic Separation Techniques
Chromatography is the cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of this compound and its related compounds, both gas chromatography and high-performance liquid chromatography are extensively used.
Gas Chromatography (GC) with Various Detectors (e.g., ECD, FID)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of this compound and other derivatized phenoxyalkanoic acids, GC is often the method of choice.
The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore ideal for the detection of chlorinated pesticides like this compound. nih.gov The Flame Ionization Detector (FID) is a more universal detector that responds to most organic compounds, but it is less sensitive than the ECD for halogenated analytes. Mass spectrometry (MS) is also frequently coupled with GC (GC-MS), providing both separation and structural information for definitive identification. nih.gov
The following table shows typical GC conditions and retention times for methyl esters of phenoxyalkanoic acids.
| Compound | Column | Oven Temperature Program | Carrier Gas | Detector | Retention Time (min) |
| 2,4-D methyl ester | TG-5MS | 70°C (1 min), then to 280°C at 20°C/min, hold 5 min | Helium | MS | 9.88 |
| Dicamba methyl ester | TG-5MS | 70°C (1 min), then to 280°C at 20°C/min, hold 5 min | Helium | MS | 9.23 |
| Dichlorprop methyl ester | HP-5 MS | - | - | MS | - |
Note: Retention times are highly dependent on the specific instrument and conditions and should be used as a relative guide.
High-Performance Liquid Chromatography (HPLC) with Diverse Columns (e.g., C8, C18)
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds. This makes it an excellent alternative to GC for the analysis of phenoxyalkanoic acids without the need for derivatization.
The most common mode of separation for these compounds is reversed-phase HPLC, using a non-polar stationary phase, such as C8 or C18 , and a polar mobile phase, typically a mixture of water and acetonitrile or methanol, often with the addition of an acid like formic acid or acetic acid to suppress the ionization of the analytes and improve peak shape. nih.govnih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the phenoxyalkanoic acid structure absorbs UV light. nist.gov For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov
Below is a table outlining typical HPLC conditions for the analysis of phenoxypropionic acids.
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detector |
| Dichlorprop | C18 | Acetonitrile/Water with Phosphoric Acid | 1.0 | UV |
| 2,4-D | C18 | Acetonitrile/Water/Acetic Acid (80:19.5:0.5) | 1.0 | UV (283 nm) |
| Mecoprop | C18 | Acetonitrile/Water/Formic Acid | - | MS/MS |
Spectroscopic and Spectrometric Characterization Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The parent acid, being non-volatile, typically requires derivatization to a more volatile form, such as a methyl ester, before GC analysis. epa.gov Since the target analyte is already the methyl ester, it can be analyzed directly.
In GC-MS, the gas chromatograph separates components of a mixture based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (commonly via Electron Ionization, EI) and fragments them into a predictable pattern. This fragmentation pattern serves as a molecular fingerprint for identification.
Identification: The mass spectrum of this compound is predicted to show a molecular ion peak (M+) at a mass-to-charge ratio (m/z) of 248, corresponding to its molecular weight. The isotopic pattern of this peak would clearly indicate the presence of two chlorine atoms. Key fragmentation pathways for esters include cleavage adjacent to the carbonyl group and at the ether linkage. libretexts.org Predicted characteristic fragment ions would include the 3,4-dichlorophenoxy ion (m/z 162) and ions resulting from the loss of the ester side chain.
Quantification: For precise and sensitive quantification, GC-MS is often operated in Selected Ion Monitoring (SIM) mode. Instead of scanning the entire mass range, the instrument focuses only on detecting a few specific, characteristic ions of the target analyte. This significantly improves the signal-to-noise ratio, allowing for lower detection limits. gcms.cz
| Predicted m/z | Ion Identity | Role in Analysis |
|---|---|---|
| 248 | [M]+• Molecular Ion | Confirmation of molecular weight |
| 189 | [M - COOCH3]+ | Characteristic fragment |
| 162 | [C6H3Cl2O]+ (Dichlorophenoxy ion) | Primary quantification/confirmation ion |
| 85 | [CH(CH3)COOCH3]+• | Characteristic fragment |
For trace analysis in complex environmental or biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its exceptional sensitivity and selectivity. researchgate.netresearchgate.net This technique does not require the analyte to be volatile and is well-suited for phenoxy herbicides and their esters. researchgate.net
The analysis involves a liquid chromatograph (typically using a reversed-phase C18 column) to separate the analyte from matrix components, followed by a tandem mass spectrometer. Ionization is usually achieved with Electrospray Ionization (ESI), which is a soft ionization technique that typically keeps the molecule intact, producing a protonated molecule [M+H]+ or other adducts.
In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]+ ion at m/z 249) is selected, fragmented through collision-induced dissociation, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass selectivity (precursor and product ion), which virtually eliminates matrix interferences and allows for highly sensitive and specific quantification. lcms.cz For dichlorprop, MRM transitions have been established, and similar principles would apply to the 3,4-dichloro isomer. lcms.czresearchgate.net
| Parameter | Predicted Condition |
|---|---|
| LC Column | Reversed-Phase C18 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]+ | m/z 249 |
| Proposed MRM Transition 1 (Quantification) | m/z 249 → 163 [protonated 3,4-dichlorophenol] |
| Proposed MRM Transition 2 (Confirmation) | m/z 249 → 135 [loss of CO and C2H4 from dichlorophenol] |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR would provide key structural information to confirm its identity and distinguish it from other isomers, such as the 2,4-dichloro isomer.
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each type of proton in the molecule. The three protons on the aromatic ring will appear as a characteristic set of doublets and a doublet of doublets, with chemical shifts and coupling constants defined by the 3,4-substitution pattern. The methine (CH) proton on the propanoate chain will be a quartet, coupled to the adjacent methyl group, which in turn will appear as a doublet. The methyl ester protons will be a sharp singlet.
¹³C NMR: The carbon NMR spectrum will show a signal for each of the 10 unique carbon atoms in the structure, including the carbonyl carbon of the ester, the six distinct aromatic carbons, the methine carbon, and the two methyl carbons.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted δ (ppm) |
| Aromatic H (C2-H) | ~7.3 | d | C=O (Ester) | ~170 |
| Aromatic H (C5-H) | ~7.1 | d | Aromatic C (C1-O) | ~155 |
| Aromatic H (C6-H) | ~6.8 | dd | Aromatic C-Cl | ~125-135 |
| O-CH(CH3) | ~4.8 | q | Aromatic C-H | ~115-130 |
| O-CH3 (Ester) | ~3.7 | s | O-CH(CH3) | ~70 |
| CH-CH3 | ~1.6 | d | O-CH3 (Ester) | ~52 |
| CH-CH3 | ~18 |
d = doublet, dd = doublet of doublets, q = quartet, s = singlet
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. The most prominent would be the strong carbonyl (C=O) stretch of the ester group. Other key absorptions would include C-O stretches from the ester and ether linkages, C-H stretches from the aliphatic and aromatic parts of the molecule, and vibrations corresponding to the dichlorinated aromatic ring. docbrown.inforesearchgate.net
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about conjugated and aromatic systems. The chromophore in this compound is the dichlorinated benzene (B151609) ring. By analogy to related compounds like 2,4-dichlorophenoxyacetic acid, which shows absorption maxima around 230 nm and 285 nm, the 3,4-dichloro isomer is expected to have a similar UV absorption profile. researchgate.net This information is useful for detection in techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.
| Spectroscopy Type | Predicted Absorption | Functional Group/Chromophore |
|---|---|---|
| IR | ~1740 cm-1 | C=O stretch (Ester) |
| IR | ~1250 cm-1 | C-O-C stretch (Aromatic Ether) |
| IR | ~1150 cm-1 | C-O stretch (Ester) |
| IR | ~2950-3000 cm-1 | C-H stretch (Aliphatic) |
| IR | ~800-880 cm-1 | C-H bend (Aromatic, out-of-plane) |
| UV | λmax ~230 nm, ~285 nm | π → π* transitions of the dichlorophenoxy ring |
Quantification and Validation Protocols
To ensure that an analytical method for this compound produces reliable and accurate results, it must be properly validated. Validation demonstrates that the method is fit for its intended purpose. ingentaconnect.com Key validation parameters are defined by international guidelines, such as those from the European Union (SANTE) and other regulatory bodies. eurl-pesticides.eueurl-pesticides.eu
The validation process involves a series of experiments to assess the following performance characteristics:
Selectivity/Specificity: The ability of the method to measure the analyte without interference from other compounds in the sample matrix. This is typically assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time. austinpublishinggroup.com
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing standards at several concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should typically be >0.99. ingentaconnect.com
Accuracy (Trueness): The closeness of the measured result to the true value. It is evaluated through recovery studies, where a blank sample is fortified (spiked) with a known amount of the analyte at different concentration levels (e.g., at the limit of quantification and 10 times higher). Mean recoveries are expected to be within 70-120%. austinpublishinggroup.com
Precision: The degree of agreement among repeated measurements under the same conditions. It is expressed as the Relative Standard Deviation (RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) are assessed. Typically, an RSD of ≤20% is required. ingentaconnect.comaustinpublishinggroup.com
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. austinpublishinggroup.com
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. It is often estimated as the concentration that produces a signal-to-noise ratio of 3.
| Validation Parameter | Typical Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Mean Recovery) | 70% – 120% |
| Precision (RSD) | ≤ 20% |
| Selectivity | No significant interference at the analyte retention time in blank samples |
| Limit of Quantification (LOQ) | Lowest validated spike level with acceptable accuracy and precision |
Internal and External Standard Approaches
In the quantitative analysis of this compound, both internal and external standard approaches are utilized to ensure accuracy and precision by correcting for variations in analytical procedures.
Internal Standard Approach: The internal standard method involves adding a known amount of a compound, the internal standard, to the sample before extraction and analysis. This standard should be chemically similar to the analyte but not naturally present in the sample. The ratio of the analyte's response to the internal standard's response is used for quantification. This approach effectively compensates for losses of the analyte during sample preparation and for variations in injection volume in chromatographic systems.
A common internal standard used in the analysis of chlorinated herbicide methyl esters, including this compound, is 4,4'-Dibromooctofluorobiphenyl (DBOB). datapdf.com For more advanced and specific analyses, isotopically labeled internal standards are preferred due to their similar chemical and physical properties to the target analyte, leading to more accurate correction. An example of such a standard is Dichlorprop-Methyl (B166029) ester-D6. acs.org The use of stable isotope-labeled compounds as internal standards can significantly reduce the influence of the sample matrix on the analytical results. acs.org
External Standard Approach: The external standard method, also known as the calibration curve method, involves preparing a series of standard solutions containing known concentrations of the analyte. These standards are analyzed, and a calibration curve is constructed by plotting the analytical response versus the concentration of the analyte. The concentration of the analyte in the sample is then determined by comparing its response to the calibration curve. This method is straightforward but requires consistent injection volumes and instrument response. It is often used in routine screening analyses. For this compound, this would involve creating a series of dilutions of a certified reference standard of the compound.
Recovery Rates and Limits of Detection/Quantification
Method validation is a critical aspect of analytical chemistry, with recovery rates and limits of detection (LOD) and quantification (LOQ) being key performance indicators.
Recovery Rates: Recovery studies are performed to assess the efficiency of an analytical method by determining the proportion of the analyte that is successfully extracted from the sample matrix and measured. This is typically done by analyzing a blank sample matrix that has been fortified with a known amount of the analyte. For this compound, acceptable recovery rates are generally within the range of 70-120%. researchgate.net For instance, in the analysis of dichlorprop-methyl in water, a recovery of about 90% has been reported after methylation with diazomethane and subsequent chiral gas chromatography. sqslabs.com In another study on acidic pesticides in cereals, acceptable recoveries (70-120%) were obtained for dichlorprop after hydrolysis of its esters. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected by an analytical procedure, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are crucial for determining the suitability of a method for a particular application, such as monitoring low levels of pesticide residues. For this compound, these values can vary depending on the analytical technique and the sample matrix. For example, a study on multiresidue pesticide screening in cereals using GC-Orbitrap Mass Spectrometry reported that all 105 pesticides, including dichlorprop methyl ester, were detected at concentrations lower than 10 µg/kg. windows.net A method for the analysis of acidic pesticides in cereals reported a limit of quantification (LOQ) of 0.01 mg/kg for dichlorprop. researchgate.net
| Parameter | Matrix | Value | Analytical Method |
|---|---|---|---|
| Recovery Rate | Water | ~90% | Chiral Gas Chromatography |
| Recovery Rate | Cereals | 70-120% | LC-MS/MS |
| LOD | Cereals | <10 µg/kg | GC-Orbitrap MS |
| LOQ | Cereals | 0.01 mg/kg | LC-MS/MS |
Application in Residue Analysis in Environmental and Biological Samples
The developed analytical methodologies for this compound are widely applied for residue analysis in a variety of environmental and biological matrices to assess contamination levels and potential exposure.
Environmental Samples: The determination of this compound residues is frequently performed on environmental samples such as soil, water, and sediment. For instance, the enantioselective degradation of dichlorprop-methyl has been studied in sediment, highlighting the importance of chiral analysis in environmental fate studies. dfo-mpo.gc.ca The analysis of dichlorprop in water samples often involves a derivatization step to form the methyl ester, followed by gas chromatography. sqslabs.com In a wide-scope screening of chemical contaminants, dichlorprop-methyl was included as a target analyte in sea water and sediment samples.
Biological Samples: The analysis of this compound is also crucial in biological samples to understand its uptake, metabolism, and potential impact on living organisms. This includes the analysis of plant tissues to determine residue levels in crops. Dichlorprop-methyl can be taken up by plants and subsequently hydrolyzed to its parent acid, dichlorprop. The analysis of dichlorprop-methyl in cereals is a common application, with established methods for quantifying its residues. researchgate.netwindows.net Furthermore, immunoassays have been developed for the detection of dichlorprop methyl ester, utilizing antibodies produced by immunizing rabbits with a conjugate of the compound. This indicates the potential for biomonitoring in animal systems. The degradation of chiral herbicides like dichlorprop-methyl is known to be enantioselective by soil microbes, which has implications for its environmental persistence and ecotoxicology. windows.net
Ecological Interactions and Environmental Distribution Studies
Differential Metabolite Formation in Non-Target Organisms
The metabolism of Methyl 2-(3,4-dichlorophenoxy)propanoate varies significantly among different species, leading to differential metabolite formation. This is particularly evident when comparing its breakdown in target weeds versus non-target crop species and within aquatic ecosystems.
The selectivity of this compound, often referred to as diclofop-methyl (B104173), between resistant crops like wheat and susceptible weeds such as wild oat is largely attributed to differences in their metabolic pathways. researchgate.netresearchgate.net Upon absorption, the initial step in both resistant and susceptible plants is the rapid hydrolysis of the methyl ester to its biologically active acid form, diclofop (B164953). researchgate.netcabidigitallibrary.org However, the subsequent detoxification pathways diverge significantly.
In resistant wheat (Triticum aestivum), the primary metabolic reaction involves the oxygenation (hydroxylation) of the 2,4-dichlorophenyl ring of diclofop. researchgate.netcabidigitallibrary.org This is followed by conjugation to form an acidic aryl glycoside. researchgate.net This process effectively detoxifies the herbicide.
Conversely, in susceptible wild oat (Avena fatua), the detoxification mechanism is less efficient. researchgate.net Wild oat predominantly conjugates the unaltered diclofop molecule to form a neutral glycosyl ester. researchgate.net These distinct metabolic patterns are believed to be a key determinant of the differential susceptibility observed between the two species. cabidigitallibrary.org The enzymes responsible for these metabolic transformations, such as cytochrome P450 monooxygenases and glycosyltransferases, are crucial in both crop tolerance and the evolution of resistance in weeds. nih.gov
Table 1: Comparative Metabolism of this compound in Wheat vs. Wild Oat
| Metabolic Step | Resistant Wheat (Triticum aestivum) | Susceptible Wild Oat (Avena fatua) | Reference |
|---|---|---|---|
| Initial Hydrolysis | Rapid hydrolysis to diclofop | Rapid hydrolysis to diclofop | researchgate.net |
| Primary Detoxification | Hydroxylation of the 2,4-dichlorophenyl ring | Conjugation of diclofop | researchgate.netcabidigitallibrary.org |
| Final Conjugate | Acidic aryl glycoside | Neutral glycosyl ester | researchgate.net |
| Outcome | Effective detoxification and tolerance | Inefficient detoxification and susceptibility | researchgate.netcabidigitallibrary.org |
In aquatic environments, the breakdown of this compound is primarily mediated by microorganisms. nih.gov While the compound exhibits moderate to low toxicity for most aquatic organisms, its environmental fate is of significant interest. nih.gov Microbial degradation typically starts with the cleavage of the side chain to produce 2,4-dichlorophenol and pyruvate. nih.gov Several bacterial strains, including species of Sphingobium, Delftia, and Alcaligenes, have been identified as capable of degrading the compound. nih.gov
Studies on algal cultures have shown enantioselective degradation and toxicity. researchgate.net For instance, the R-enantiomer of dichlorprop-methyl (B166029) displayed higher toxicity to Scenedesmus obliquus, while the S-enantiomer was more toxic to Chlorella pyrenoidosa and Chlorella vulgaris. researchgate.net The degradation process in algae also involves hydrolysis to its acid form, dichlorprop (B359615). researchgate.net The metabolism in higher aquatic organisms like fish has been less specifically detailed for this compound, but general pesticide metabolism in fish involves processes like esterase cleavage, O-dealkylation, and the formation of glucuronide and sulfate conjugates. nih.gov
Fate in Complex Environmental Systems (e.g., Biofilms, Aquifer Models)
The environmental fate of this compound in complex systems is largely governed by microbial activity. Degradation in environments like soil and aquifers is typically carried out by a consortium of microorganisms rather than a single species. nih.gov
In agricultural soils, the enantioselective biodegradation of the compound is controlled by soil microorganisms. nih.gov The S-enantiomer is often preferentially degraded, with half-lives reported to be around 8 days, while the R-enantiomer is more persistent, with half-lives of approximately 12-13 days. nih.gov
Studies using sandy aquifer microcosms have investigated the biodegradation of dichlorprop under varying redox conditions. dtu.dk In these models, some mineralization (4-5%) was observed under high oxygen concentrations (9-11 mg/L), demonstrating that oxygen availability is a critical factor in its degradation in groundwater systems. dtu.dk The concept of microbial consortia working together to break down the compound is central to its fate in these complex systems, which would include environments like biofilms where diverse microbial communities are established. nih.gov
Mechanisms of Resistance in Plant Systems
Molecular and Biochemical Basis of Herbicide Resistance
The molecular and biochemical basis of resistance to Methyl 2-(3,4-dichlorophenoxy)propanoate often lies in the plant's ability to prevent the active ingredient from reaching its target site at a lethal concentration. This is primarily achieved through enhanced metabolism of the herbicide.
Enhanced metabolism is a key non-target-site resistance mechanism where resistant plants can detoxify the herbicide at a faster rate than susceptible plants. nih.govfrontiersin.org This process involves the conversion of the active herbicide into non-toxic or less toxic metabolites.
In the case of herbicides chemically similar to this compound, such as diclofop-methyl (B104173), studies have demonstrated significant differences in metabolic rates between resistant and susceptible species. For instance, wheat (Triticum aestivum), a naturally tolerant crop, metabolizes diclofop (B164953) acid (the active form of diclofop-methyl) approximately three times faster than susceptible rigid ryegrass (Lolium rigidum). uwa.edu.au The initial step in the metabolism of diclofop-methyl is its de-esterification to the phytotoxic diclofop acid. uwa.edu.au Subsequent metabolic processes then convert diclofop acid into non-toxic metabolites. uwa.edu.au Research has shown that in resistant diploid wheat (Triticum monococcum) cell suspensions, the major metabolites of diclofop-methyl include diclofop, a hydroxylated form of diclofop, and conjugates of the hydroxylated form. researchgate.net Within 24 hours of treatment, a significant portion (70-75%) of the herbicide is converted into these conjugated metabolites. researchgate.net
The table below illustrates the comparative metabolism of diclofop-methyl in susceptible ryegrass and tolerant wheat.
| Plant Species | Time After Treatment | Parent Herbicide Remaining (%) | Major Metabolites Formed | Relative Metabolic Rate |
| Susceptible Lolium rigidum | 96 hours | Higher | Diclofop acid, polar metabolites | Slower |
| Tolerant Triticum aestivum | 48 hours | Lower | Diclofop acid, polar metabolites | Faster |
This table is generated based on comparative data suggesting faster metabolism in wheat. uwa.edu.au
A critical family of enzymes involved in the enhanced metabolism of herbicides is the cytochrome P450 monooxygenases (CYP450s). nih.govmdpi.com These enzymes play a central role in Phase I of herbicide detoxification, which typically involves oxidation, reduction, or hydrolysis to introduce or expose functional groups on the herbicide molecule, making it more water-soluble and susceptible to further degradation. mdpi.com
The involvement of CYP450s in the detoxification of herbicides from the same chemical class as this compound is well-documented. For example, the metabolism of diclofop-methyl and the sulfonylurea herbicide chlorsulfuron (B1668881) is known to be facilitated by cytochrome P450 enzymes in wheat and in herbicide-resistant Lolium rigidum. uwa.edu.au The activity of these enzymes can be inhibited by compounds such as malathion, which can reverse metabolism-based resistance, thereby restoring the efficacy of the herbicide. uwa.edu.aunih.gov This indicates the direct role of CYP450s in the detoxification process. The increased activity or expression of specific CYP450 genes is a common feature in weed biotypes that have evolved metabolism-based resistance. nih.gov
The genetic basis of non-target-site resistance, particularly enhanced metabolism, is often complex and can be governed by a single gene (monogenic) or multiple genes (polygenic). nih.gov In many cases of metabolism-based resistance, the trait is polygenic, involving several genes that may include those encoding for detoxifying enzymes like cytochrome P450s and glutathione (B108866) S-transferases (GSTs). nih.gov
The evolution of NTSR through herbicide detoxification is a significant concern as it can lead to resistance to multiple herbicides, including those that have not yet been commercialized. nih.gov The genetic control of these mechanisms can be inherited, allowing for the rapid selection and spread of resistant individuals within a weed population under continuous herbicide pressure. While specific genes conferring resistance to this compound have not been fully elucidated in all weed species, the principles of genetic control observed for other herbicides with similar metabolic pathways are likely applicable.
Non-Target Site Resistance Mechanisms
Non-target-site resistance (NTSR) encompasses all mechanisms that reduce the amount of active herbicide reaching the target site, excluding alterations of the target site itself. nih.govresearchgate.net As discussed, enhanced metabolism is a primary form of NTSR. nih.goviastate.edu Other NTSR mechanisms can include reduced herbicide uptake (absorption) and translocation, or sequestration of the herbicide away from the target site, for example, into the vacuole. nih.goviastate.edu
These mechanisms are often more challenging to characterize than target-site resistance because of their complex physiological and biochemical nature. researchgate.net NTSR is a significant threat in weed management because it can confer broad cross-resistance to herbicides with different modes of action. nih.gov
Cross-Resistance Patterns with Other Herbicide Classes
A concerning consequence of non-target-site resistance, particularly enhanced metabolism, is the development of cross-resistance. This occurs when a weed population develops resistance to an herbicide it has not been previously exposed to, due to a resistance mechanism that is effective against multiple herbicides. hracglobal.com
For instance, a biotype of wild mustard (Sinapis arvensis) has shown resistance to a wide array of auxinic herbicides, including dicamba, MCPA, mecoprop, 2,4-D, and picloram, likely due to a modification of the auxin receptors, a non-target site mechanism. hracglobal.com In Lolium rigidum, biotypes selected with acetyl-CoA carboxylase (ACCase) inhibiting herbicides have exhibited cross-resistance to acetolactate synthase (ALS) inhibiting herbicides. hracglobal.com This cross-resistance is not due to an altered ALS enzyme but is a result of an enhanced rate of herbicide metabolism. hracglobal.com
The table below provides examples of cross-resistance patterns observed in weed species due to non-target site resistance mechanisms.
| Weed Species | Initial Herbicide Selection | Herbicide Classes with Cross-Resistance | Resistance Mechanism |
| Lolium rigidum | ACCase inhibitors | ALS inhibitors | Enhanced Metabolism |
| Sinapis arvensis | Auxinic herbicides | Multiple auxinic herbicides (dicamba, MCPA, 2,4-D) | Likely modified auxin receptors |
This table is based on documented cases of cross-resistance. hracglobal.com
Influence of Herbicide Combinations on Efficacy and Resistance Dynamics
The use of herbicide combinations is a common practice to broaden the spectrum of weed control and to manage or delay the evolution of herbicide resistance. awsjournal.orgagronomyjournals.com However, the interaction between different herbicides can be complex, resulting in additive, synergistic, or antagonistic effects. awsjournal.org
An important example relevant to this compound is the antagonistic interaction observed between diclofop-methyl and the auxinic herbicide 2,4-D. nih.gov In susceptible plants, the combination of these two herbicides can lead to reduced efficacy of diclofop-methyl. nih.gov This antagonism is not due to decreased uptake or increased detoxification of diclofop-methyl but appears to involve cellular activities in actively growing cells where both compounds are present. nih.gov
Conversely, pre-treatment with 2,4-D has been shown to protect susceptible Lolium rigidum against diclofop-methyl by inducing a higher rate of herbicide metabolism, mimicking the resistance seen in field-evolved resistant populations. uwa.edu.au This highlights the complex dynamics of herbicide interactions and their influence on resistance. Tank-mixing herbicides with different modes of action is a key strategy to mitigate the risk of selecting for resistant weeds. awsjournal.org However, antagonistic interactions can inadvertently favor the survival of individuals with low-level resistance, potentially accelerating the evolution of more robust resistance. awsjournal.org
Emerging Research Frontiers and Methodological Advancements
Stereoselective Environmental Behavior and Biological Activity of Enantiomers
The herbicidal activity of many aryloxyphenoxypropionate herbicides is known to be stereoselective, with the (R)-enantiomer typically being the biologically active form. This class of herbicides, including Methyl 2-(3,4-dichlorophenoxy)propanoate (commonly known as clodinafop-propargyl), targets the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass weeds. Research into the stereoselective behavior of these herbicides is crucial for understanding their environmental fate and optimizing their efficacy.
While the (R)-enantiomers of phenoxypropanoic-acid herbicides are recognized for their greater herbicidal activity, the degradation of these compounds in the environment can also exhibit enantioselectivity. For instance, in the case of dichlorprop (B359615), a related phenoxypropanoic-acid herbicide, the (R)-enantiomer was found to be preferentially degraded over the (S)-enantiomer. This differential degradation can alter the enantiomeric ratio of the herbicide in the environment over time, which has implications for both its efficacy and potential non-target effects.
In the environment, clodinafop-propargyl (B133425) is rapidly hydrolyzed to its biologically active metabolite, clodinafop (B133158) acid. Studies on the degradation of the parent ester, clodinafop-propargyl, in soil have not shown significant enantioselectivity. However, the subsequent degradation of the clodinafop acid metabolite can be enantioselective. For the similar compound diclofop (B164953), the S-(-)-diclofop acid was preferentially degraded in soil, leading to an enrichment of the R-(+)-form. This suggests that microbial populations in the soil may have a stereospecific preference for one enantiomer over the other.
The table below summarizes the general stereoselective properties observed in aryloxyphenoxypropionate herbicides, which provides a basis for understanding the expected behavior of clodinafop-propargyl enantiomers.
| Property | Enantiomer-Specific Characteristic |
| Herbicidal Activity | The (R)-enantiomer is generally the more potent inhibitor of the ACCase enzyme. researchgate.net |
| Environmental Degradation | The degradation of the acid metabolite can be enantioselective, with preferential degradation of one enantiomer observed in soil studies of related compounds. nih.gov |
| Enantiomerization | Interconversion between enantiomers (enantiomerization) has been observed for the acid metabolites of some aryloxyphenoxypropionates in soil. nih.gov |
Advanced Omics Approaches (e.g., Transcriptomics for Resistance Studies)
The emergence of herbicide resistance in weed populations is a significant challenge in agriculture. Advanced "omics" technologies, such as transcriptomics, are providing unprecedented insights into the molecular mechanisms of resistance. For clodinafop-propargyl, transcriptomic studies have been instrumental in identifying genes involved in non-target-site resistance (NTSR).
NTSR mechanisms often involve enhanced metabolism of the herbicide by the resistant plant. Transcriptome profiling of clodinafop-propargyl resistant and susceptible weed populations has revealed the upregulation of several gene families associated with detoxification pathways. These include:
Cytochrome P450 monooxygenases (CYPs or P450s): These enzymes are known to be involved in the metabolism of a wide range of xenobiotics, including herbicides. Upregulation of specific P450 genes has been linked to enhanced detoxification of clodinafop-propargyl in resistant weeds. nih.govfrontiersin.org
Glutathione (B108866) S-transferases (GSTs): GSTs catalyze the conjugation of glutathione to herbicides, which is often a key step in their detoxification. Increased expression of GST genes has been observed in clodinafop-propargyl resistant populations. nih.gov
ATP-binding cassette (ABC) transporters: These membrane proteins can actively transport herbicides and their metabolites out of the cell or into vacuoles, thereby reducing their concentration at the target site. Upregulation of ABC transporter genes has been identified in transcriptomic studies of resistant weeds. nih.gov
The table below presents a summary of gene families implicated in non-target-site resistance to clodinafop-propargyl based on transcriptomic studies.
| Gene Family | Function in Herbicide Resistance |
| Cytochrome P450s (CYPs) | Enhanced metabolic detoxification of the herbicide. nih.govfrontiersin.org |
| Glutathione S-transferases (GSTs) | Conjugation of glutathione to the herbicide for detoxification. nih.gov |
| ATP-binding cassette (ABC) transporters | Transport of the herbicide and its metabolites away from the target site. nih.gov |
These omics-based approaches are crucial for understanding the complex and often polygenic nature of herbicide resistance, and they can inform the development of more sustainable weed management strategies.
Development of Novel Analytical Approaches for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring the presence and fate of this compound and its metabolites in the environment. High-performance liquid chromatography (HPLC) is a widely used technique for the determination of clodinafop-propargyl and its primary metabolite, clodinafop acid, in various environmental matrices such as soil and water. researchgate.netnih.gov
A significant challenge in the analysis of chiral herbicides like clodinafop-propargyl is the separation of their enantiomers. Enantioselective analysis is important because the enantiomers can have different biological activities and degradation rates. However, the chiral separation of clodinafop-propargyl has proven to be difficult. Studies investigating various chiral stationary phases (CSPs) for supercritical fluid chromatography (SFC) and HPLC have reported limited success in achieving baseline separation of clodinafop-propargyl enantiomers.
The table below summarizes some of the chiral columns that have been tested for the separation of aryloxyphenoxypropionate herbicides, including the outcomes for clodinafop-propargyl where reported.
| Chiral Stationary Phase | Separation Outcome for Clodinafop-propargyl |
| Sino-Chiral OJ | No separation achieved under the tested conditions. |
| Chiralcel OD-H | No separation achieved under the tested conditions. |
| Chiralpak IB | No separation achieved under the tested conditions. |
| Chiralpak AD-H | No separation achieved under the tested conditions. |
Given the challenges with direct enantioseparation of the parent ester, analytical methods often focus on the determination of the total residue of clodinafop-propargyl and its acid metabolite. These methods typically involve extraction from the sample matrix, a clean-up step, and subsequent analysis by HPLC, often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. researchgate.net
Predictive Modeling of Environmental Fate and Transformation
Predictive modeling is an increasingly important tool for assessing the environmental fate and transport of pesticides like this compound. Various mathematical models are used to simulate the behavior of herbicides in different environmental compartments, such as soil and water. These models can help to predict the persistence, mobility, and potential for leaching of the parent compound and its transformation products.
Several models have been applied to study the environmental fate of clodinafop-propargyl. For instance, the HYDRUS-1D and a modified version of the Pesticide Root Zone Model (PRZM-3) have been used to simulate the transport of clodinafop-propargyl in the soil profile. omicsonline.org Such models can take into account various factors that influence herbicide fate, including soil properties, climatic conditions, and agricultural practices.
The development of these models relies on accurate input parameters, such as the herbicide's degradation half-life, sorption coefficients, and water solubility. Experimental data from laboratory and field studies are essential for calibrating and validating these models. For clodinafop-propargyl, studies have determined its half-life in soil and wheat plants, which are critical inputs for fate modeling. nih.gov
The table below provides an overview of key parameters used in the predictive modeling of clodinafop-propargyl's environmental fate.
| Parameter | Description | Importance in Modeling |
| Half-life (DT50) | The time it takes for 50% of the initial concentration of the compound to dissipate. | A key indicator of the persistence of the herbicide in a specific environmental compartment. nih.gov |
| Sorption Coefficient (Kd or Koc) | A measure of the tendency of the herbicide to bind to soil organic matter. | Influences the mobility of the herbicide in the soil and its potential for leaching. |
| Water Solubility | The maximum amount of the herbicide that can dissolve in water. | Affects the herbicide's potential for runoff and leaching. |
Future advancements in predictive modeling will likely involve the integration of more complex biological and chemical processes, as well as the use of advanced data analytics and machine learning to improve the accuracy of environmental fate predictions.
Q & A
Q. What are optimized synthetic routes for Methyl 2-(3,4-dichlorophenoxy)propanoate, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : A common approach involves esterification of 2-(3,4-dichlorophenoxy)propanoic acid with methanol using sulfuric acid as a catalyst. For example, refluxing 0.01 moles of the acid in methanol with 1 ml concentrated H₂SO₄ for 4 hours, followed by ice-water quenching and recrystallization from ethanol, yields the ester . Modifications such as microwave-assisted synthesis (e.g., 120°C for 40 minutes under argon) can reduce reaction time and improve efficiency . Monitoring reaction progress via TLC (e.g., 1:1 hexane:EtOAc) ensures intermediate purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H-NMR : Key signals include aromatic protons (δ 7.36–6.63 ppm for dichlorophenyl groups), methoxy singlet (δ ~3.7 ppm), and propanoate methyl protons (δ ~1.2–1.4 ppm) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 341.18 for [M+H]⁺) and monitor impurities using reference standards (e.g., EP Impurities A–N) .
- X-ray crystallography : For absolute stereochemistry determination, employ non-ion KappaCCD diffractometers with φ/ω scans and refine structures using F² matrices .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use engineering controls (e.g., fume hoods) to limit airborne exposure. Monitor concentrations with real-time detectors .
- Wear PPE (gloves, goggles) and avoid contamination by prohibiting food/drink in labs. Decontaminate via emergency showers/eye washes .
- Store in labeled, airtight containers away from ignition sources (UN 1224, Hazard Class 3.2) .
Advanced Research Questions
Q. What strategies are effective for impurity profiling and quantification in this compound synthesis?
- Methodological Answer :
- HPLC-UV/HRMS : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to separate analogs like fenofibric acid (Imp. B(EP)) or 2-(4-chlorobenzoyl)phenoxy derivatives .
- Reference standards : Compare retention times and spectral data against EP-certified impurities (e.g., MM0002.01 for (2RS)-2-(4-butylphenyl)propanoic acid) .
- Statistical analysis : Apply QSPR models to predict impurity behavior based on logP and steric parameters .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer :
- Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) reveals distinct bioactivity. For example, (R)-enantiomers of phenoxypropanoates often exhibit higher herbicidal activity due to target-binding affinity .
- Synthesize enantiopure intermediates using asymmetric catalysis (e.g., PdCl₂(dppf) with chiral ligands) and validate configurations via polarimetry or X-ray .
Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?
- Methodological Answer :
- Meta-analysis : Normalize data using standardized assays (e.g., Pseudomonas inhibition IC₅₀) and account for variables like solvent (DMSO vs. ethanol) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., dichloro vs. methyl groups) using molecular docking (e.g., AutoDock Vina) to identify critical interactions .
- Reproducibility checks : Replicate studies under controlled conditions (e.g., 25°C, pH 7.4) and validate purity (>97% via HPLC) .
Q. What advanced methodologies are used to study the environmental degradation pathways of this compound?
- Methodological Answer :
- LC-QTOF-MS : Identify photodegradation products (e.g., 2-(3,4-dichlorophenoxy)propanoic acid) in soil/water matrices .
- Isotope labeling : Track ¹³C-labeled compounds to map metabolic pathways in microbial consortia .
- QSAR modeling : Predict half-lives using descriptors like logKₒw and soil sorption coefficients (Kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
